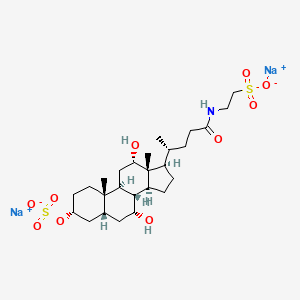

3-Sulfo-taurocholic Acid Disodium Salt

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C26H43NNa2O10S2 |

|---|---|

Molekulargewicht |

639.7 g/mol |

IUPAC-Name |

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1 |

InChI-Schlüssel |

JDZGOMAYFRJNTP-NEMAEHQESA-L |

Isomerische SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] |

Kanonische SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Metabolic Role of 3-Sulfo-taurocholic Acid Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Sulfo-taurocholic Acid Disodium Salt (TCA3S) is a sulfated metabolite of the primary conjugated bile acid, taurocholic acid (TCA). While research on its direct metabolic functions is emerging, its role is intrinsically linked to the broader context of bile acid metabolism, detoxification, and signaling. Elevated plasma levels of TCA3S are observed in cholestatic conditions, suggesting its formation is a protective mechanism to enhance the hydrophilicity and promote the elimination of excess bile acids. This guide provides a comprehensive overview of the known and inferred metabolic roles of TCA3S, drawing on data from related sulfated bile acids and the parent compound, taurocholic acid. It details its likely involvement in cellular energy homeostasis, ion transport, and signaling pathways, supported by experimental data and methodologies.

Introduction to Bile Acid Sulfation

Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play crucial roles in lipid digestion and absorption, as well as in regulating their own synthesis and transport through complex signaling networks. Sulfation is a key phase II metabolic process that increases the water solubility of various endogenous and exogenous compounds, facilitating their urinary and biliary excretion. In the context of bile acids, sulfation at the 3-hydroxy position is a significant detoxification pathway, particularly when bile acid concentrations become dangerously elevated, a condition known as cholestasis. The sulfated forms are generally less toxic and are more readily eliminated from the body.

This compound is the product of sulfation of taurocholic acid. Its increased presence during bile duct ligation in animal models strongly indicates its role as a marker and likely a participant in the adaptive response to cholestatic liver injury[1].

Physicochemical Properties and Metabolic Fate

The addition of a sulfo group to taurocholic acid dramatically alters its physicochemical properties, primarily by increasing its polarity and water solubility. This structural modification is expected to decrease its intestinal reabsorption and enhance its renal clearance, thereby reducing the overall bile acid burden on the liver.

While the precise enzymatic pathways for the synthesis and degradation of TCA3S are not fully elucidated, it is understood that sulfotransferases (SULTs) in the liver are responsible for its formation. The reverse reaction, desulfation, can be catalyzed by sulfatases, some of which are present in the gut microbiota.

Inferred Metabolic Functions Based on Related Compounds

Direct experimental data on the metabolic effects of this compound are limited. However, studies on the structurally similar compound, 3-sulfo-taurolithocholic acid (TLC-S), provide valuable insights into the potential roles of sulfated bile acids.

Impact on Cellular Bioenergetics and Ion Transport

Research on TLC-S has demonstrated its ability to modulate the activity of key ion-pumping ATPases and influence mitochondrial respiration. These findings suggest that sulfated bile acids like TCA3S may play a role in regulating cellular energy homeostasis.

A study investigating the effects of TLC-S on rat liver subcellular fractions and colon cancer tissues revealed significant alterations in ATPase activity[2]. These findings are summarized in the table below.

| Parameter | Tissue/Cell Type | Effect of TLC-S (50 µmol/L) | Fold Change | p-value |

| Ca2+ ATPase Activity | Rat Liver Subcellular Fraction | Decrease | 1.84 | ≤ 0.05 |

| Basal Mg2+ ATPase Activity | Rat Liver Subcellular Fraction | Increase | 1.67 | ≤ 0.05 |

| Na+/K+ ATPase Activity | Colorectal Cancer Samples | Increase | 1.5 | ≤ 0.05 |

| Mg2+ ATPase Activity | Healthy Colon Mucosa | Decrease | 3.6 | ≤ 0.05 |

Table 1: Effects of 3-sulfo-taurolithocholic acid (TLC-S) on ATPase activity.[2]

Furthermore, TLC-S was found to decrease the state 3 (active) respiration rate of isolated rat liver mitochondria during α-ketoglutarate oxidation, suggesting an impact on the electron transport chain and oxidative phosphorylation[2]. Given the structural similarities, it is plausible that TCA3S could exert comparable effects on cellular bioenergetics.

Role in Cellular Signaling

Bile acids are now recognized as important signaling molecules that activate nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors, like TGR5. These receptors are central to the regulation of glucose, lipid, and energy metabolism.

The parent compound, taurocholic acid, is a known agonist for both FXR and TGR5. Activation of these receptors by TCA has been shown to:

-

Reduce hepatic lipid accumulation[3].

-

Improve glucose metabolism by stimulating GLP-1 secretion[4].

-

Ameliorate hypertension through TGR5 activation in the hypothalamus[5][6].

The sulfation of taurocholic acid to form TCA3S likely alters its affinity for these receptors. While direct binding studies for TCA3S are not yet available, the addition of a bulky, charged sulfo group could potentially hinder its interaction with the ligand-binding domains of FXR and TGR5, possibly acting as an antagonist or a selective modulator. Further research is required to elucidate the specific signaling properties of TCA3S.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the metabolic role of sulfated bile acids, adapted from studies on related compounds.

Isolation of Hepatocytes and Mitochondria

Objective: To obtain primary hepatocytes and mitochondria for in vitro metabolic studies.

Protocol adapted from (Kushkevych et al., 2023): [2]

-

Animal Model: Male Wistar rats (180-200 g).

-

Hepatocyte Isolation:

-

Perfuse the liver in situ through the portal vein with a Ca2+-free buffer (140 mmol/L NaCl, 4.7 mmol/L KCl, 10 mmol/L HEPES, 10 mmol/L D-glucose, 100 µmol/L EGTA, pH 7.4) at a flow rate of 5 mL/min at 37°C.

-

Follow with a perfusion buffer containing 1.3 mmol/L CaCl2 and collagenase type I for 10 minutes at 37°C.

-

Gently dissociate the liver in a buffer containing 1 mmol/L MgCl2 and 1.3 mmol/L CaCl2, pH 7.4.

-

Centrifuge the cell suspension at 50 x g for 1 minute to pellet the hepatocytes.

-

-

Mitochondria Isolation:

-

Perfuse the liver with a homogenization medium (250 mmol/L sucrose, 1 mmol/L EDTA, 10 mmol/L Tris-HCl, pH 7.4, 4°C).

-

Mince the cooled liver tissue and homogenize.

-

Centrifuge the homogenate at 3,000 x g for 10 minutes to pellet the nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.

-

Measurement of ATPase Activity

Objective: To quantify the activity of Ca2+, Mg2+, and Na+/K+ ATPases in subcellular fractions.

Protocol adapted from (Kushkevych et al., 2023): [2]

-

Sample Preparation: Prepare post-mitochondrial fractions from tissue homogenates.

-

Assay Principle: Measure the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

-

Reaction Mixture:

-

For Ca2+ ATPase: Assay buffer containing CaCl2 and ATP.

-

For Mg2+ ATPase: Assay buffer containing MgCl2 and ATP.

-

For Na+/K+ ATPase: Assay buffer containing NaCl, KCl, MgCl2, and ATP, with and without the specific inhibitor ouabain.

-

-

Procedure:

-

Incubate the subcellular fraction with the respective reaction mixture at 37°C.

-

Stop the reaction and measure the released Pi using a colorimetric method (e.g., Fiske-Subbarow method).

-

Calculate ATPase activity as µg of Pi released per hour per mg of protein.

-

Analysis of Mitochondrial Respiration

Objective: To assess the effect of the compound on mitochondrial oxygen consumption.

Protocol adapted from (Kushkevych et al., 2023): [2]

-

Apparatus: Use a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.

-

Respiration Medium: 250 mmol/L sucrose, 10 mmol/L HEPES, 1 mmol/L EGTA, 1 mmol/L KH2PO4, and 1 mmol/L MgCl2, pH 7.2.

-

Substrates: Use respiratory chain substrates such as α-ketoglutarate (for Complex I) or succinate (B1194679) (for Complex II).

-

Procedure:

-

Add isolated mitochondria to the respiration medium.

-

Record the basal respiration rate (State 2).

-

Add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).

-

Add the test compound (e.g., TCA3S) and observe any changes in the respiration rates.

-

Quantification by LC-MS/MS

Objective: To accurately measure the concentration of this compound in biological samples.

General Protocol based on (Wegner et al., 2020) and (Merck, KGaA): [7][8]

-

Sample Preparation:

-

For plasma/serum: Protein precipitation with acetonitrile (B52724) containing deuterated internal standards. Centrifuge and evaporate the supernatant. Reconstitute in a suitable solvent mixture (e.g., 50:50 methanol:water).

-

For fecal samples: Homogenize in a suitable buffer, followed by extraction with an organic solvent.

-

-

Chromatography:

-

Column: Reverse-phase C18 column (e.g., Ascentis® Express C18).

-

Mobile Phase: A gradient of two mobile phases, for example:

-

A: Water with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid.

-

B: Acetonitrile/methanol mixture with a modifier.

-

-

-

Mass Spectrometry:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for TCA3S and its internal standard.

-

Visualizations

Signaling Pathways

Figure 1: Potential interaction of TCA and TCA3S with key bile acid receptors.

Experimental Workflow

Figure 2: Workflow for investigating the metabolic effects of sulfated bile acids.

Conclusion and Future Directions

This compound is a key metabolite in the detoxification of taurocholic acid, particularly under conditions of cholestasis. While direct studies on its metabolic role are scarce, evidence from related sulfated bile acids suggests it may influence cellular bioenergetics by modulating ATPase activity and mitochondrial function. Its structural modification through sulfation likely alters its interaction with key metabolic regulators like FXR and TGR5, a hypothesis that warrants further investigation.

Future research should focus on:

-

Directly assessing the binding affinity and functional activity of TCA3S on FXR and TGR5.

-

Elucidating the specific effects of TCA3S on glucose and lipid metabolism in relevant cell and animal models.

-

Characterizing the transport mechanisms responsible for the cellular uptake and efflux of TCA3S.

-

Quantifying the levels of TCA3S in various metabolic diseases to understand its potential as a biomarker.

A deeper understanding of the metabolic role of this compound will provide valuable insights into the pathophysiology of cholestatic liver diseases and may open new avenues for therapeutic intervention in metabolic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients’ colorectal cancer and normal colon tissues, and its hepatic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of taurocholic acid on glycemic, glucagon-like peptide-1, and insulin responses to small intestinal glucose infusion in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taurocholic acid ameliorates hypertension through the activation of TGR5 in the hypothalamic paraventricular nucleus - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. Taurocholic acid ameliorates hypertension through the activation of TGR5 in the hypothalamic paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile Acids Kit for LC-MS [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of 3-Sulfo-taurocholic Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Sulfo-taurocholic Acid Disodium Salt (TCA-3S) is the sulfated metabolite of the primary conjugated bile acid, taurocholic acid. Its formation and subsequent physiological actions are of significant interest, particularly in the context of cholestatic liver diseases where the profile of circulating bile acids is altered. This technical guide provides a comprehensive overview of the mechanism of action of TCA-3S, drawing upon the established principles of sulfated bile acid physiology and data from closely related analogs. The guide details its interaction with key bile acid transporters, its influence on cellular signaling pathways, and its role in hepatic protection. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Bile acid sulfation is a critical detoxification pathway that enhances the hydrophilicity of bile acids, thereby reducing their cellular toxicity and promoting their elimination. During cholestasis, a condition characterized by impaired bile flow, the sulfation of bile acids is significantly upregulated. This compound is a prominent sulfated bile acid that emerges from this metabolic process. Understanding its mechanism of action is crucial for elucidating the pathophysiology of cholestatic liver injury and for the development of novel therapeutic strategies. This guide will explore the multifaceted role of TCA-3S, from its transport across cellular membranes to its impact on intracellular signaling cascades.

Interaction with Bile Acid Transporters

The transport of bile acids into and out of hepatocytes is a tightly regulated process mediated by a suite of specialized transporters. The sulfation of taurocholic acid at the 3-position profoundly alters its interaction with these transporters.

Hepatic Uptake: NTCP and OATPs

The primary uptake of conjugated bile acids from the portal circulation into hepatocytes is mediated by the Na+/taurocholate cotransporting polypeptide (NTCP, encoded by the SLC10A1 gene). While NTCP efficiently transports non-sulfated bile acids like taurocholic acid, its affinity for sulfated bile acids is generally reduced. The hepatic uptake of sulfated bile acids is largely attributed to the Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3 in humans (and Oatp1a1 and Oatp1a4 in rodents). These transporters exhibit a broader substrate specificity and are key to the hepatic clearance of various endogenous and xenobiotic compounds, including sulfated steroids and bile acids.

-

Mechanism: The uptake of TCA-3S into hepatocytes is likely a sodium-independent process mediated by OATPs. While some residual transport via NTCP may occur, it is expected to be significantly lower than that of its non-sulfated counterpart.

Biliary Excretion: BSEP and MRP2

The canalicular excretion of bile acids into bile is the rate-limiting step in bile formation. The Bile Salt Export Pump (BSEP, encoded by the ABCB11 gene) is the primary transporter for monovalent, non-sulfated bile acids. However, sulfated bile acids are generally poor substrates for BSEP. Instead, their biliary excretion is predominantly handled by the Multidrug Resistance-Associated Protein 2 (MRP2, encoded by the ABCC2 gene). MRP2 is a multispecific organic anion transporter responsible for the canalicular secretion of a wide range of compounds, including bilirubin (B190676) glucuronides and sulfated xenobiotics.

-

Mechanism: TCA-3S is actively transported from the hepatocyte into the bile canaliculus by MRP2. This distinct excretory pathway from non-sulfated bile acids has important implications in cholestasis, where BSEP function may be impaired.

Intestinal Reabsorption: ASBT

The Apical Sodium-Dependent Bile Acid Transporter (ASBT, encoded by the SLC10A2 gene), located in the terminal ileum, is responsible for the efficient reabsorption of bile acids from the intestine, a process critical for the enterohepatic circulation. Sulfation of bile acids dramatically reduces their affinity for ASBT, rendering them poor substrates for this transporter.

-

Mechanism: As a consequence of its low affinity for ASBT, TCA-3S is poorly reabsorbed from the intestinal lumen. This leads to its increased fecal excretion and a reduction in the overall bile acid pool returning to the liver, which can be a protective mechanism against bile acid overload.

Quantitative Data on Bile Acid Transport

| Transporter | Bile Acid | Species | Km (µM) | Vmax (pmol/mg protein/min) | IC50 (µM) | Reference |

| NTCP | Taurocholic Acid | Human | 14.6 | 190 | - | [1] |

| Taurocholic Acid | Rat | 25-50 | - | - | ||

| Sulfolithocholyltaurine | Rat | 6 & 70 (high & low affinity) | 1200 & 1730 | - | [2] | |

| BSEP | Taurocholic Acid | Human | 2-5 | 300-1200 | - | [3] |

| ASBT | Taurocholic Acid | Human | ~30 | - | - | |

| Taurolithocholic acid 3-sulfate | - | - | >1000 (poor inhibitor) |

Cellular Signaling Pathways

Beyond its role in transport, TCA-3S, like other sulfated bile acids, can modulate intracellular signaling pathways, particularly those involved in cellular homeostasis and apoptosis.

Calcium Mobilization

Studies on the closely related sulfated bile acid, taurolithocholic acid 3-sulfate (TLC-S), have demonstrated a distinct effect on intracellular calcium dynamics compared to its non-sulfated form. While non-sulfated bile acids often cause a sustained increase in cytosolic Ca2+, TLC-S induces repetitive Ca2+ oscillations[4]. This oscillatory pattern is thought to be less cytotoxic than a sustained elevation. The mechanism involves the mobilization of Ca2+ from intracellular stores that are distinct from the endoplasmic reticulum, possibly acidic organelles, via a mechanism that may involve NAADP-sensitive channels[5].

Signaling Pathway for Sulfated Bile Acid-Induced Calcium Mobilization

Modulation of ATPase Activity

The activity of key ion-pumping ATPases can also be affected by sulfated bile acids. Research on TLC-S has shown that it can decrease the activity of Na+/K+-ATPase and Ca2+-ATPase in rat liver subcellular fractions[5]. Inhibition of Na+/K+-ATPase can disrupt the sodium gradient across the cell membrane, which is crucial for the transport of various solutes, including bile acids via NTCP. The reduction in Ca2+-ATPase activity would contribute to the observed alterations in intracellular calcium homeostasis.

Farnesoid X Receptor (FXR) Activation

FXR is a nuclear receptor that acts as a primary sensor for bile acids and plays a central role in regulating bile acid synthesis and transport. While non-sulfated bile acids like chenodeoxycholic acid are potent FXR agonists, the effect of sulfated bile acids on FXR activation is less clear and generally considered to be significantly weaker. The addition of a bulky, charged sulfate (B86663) group likely hinders the binding of the bile acid to the ligand-binding pocket of FXR. Therefore, TCA-3S is not expected to be a significant activator of FXR-mediated gene transcription.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Vesicular Transport Assay for BSEP-mediated Efflux

This assay is used to determine if a test compound is a substrate or inhibitor of the BSEP transporter using inside-out membrane vesicles.

Experimental Workflow

Methodology

-

Vesicle Preparation: Inside-out membrane vesicles are prepared from Sf9 insect cells or HEK293 cells overexpressing human BSEP.

-

Reaction Mixture: Vesicles are pre-warmed in a buffer containing ATP or AMP (as a negative control).

-

Transport Initiation: The transport reaction is initiated by adding a mixture of radiolabeled taurocholic acid ([3H]TCA) as a probe substrate and varying concentrations of unlabeled TCA-3S (for inhibition studies) or varying concentrations of radiolabeled TCA-3S (for substrate studies).

-

Incubation: The reaction is allowed to proceed for a short, defined period (e.g., 2-10 minutes) at 37°C, within the linear range of uptake.

-

Reaction Termination and Filtration: The reaction is stopped by the addition of ice-cold wash buffer, and the mixture is immediately filtered through a glass fiber filter plate to separate the vesicles from the incubation medium.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound substrate.

-

Quantification: The radioactivity retained on the filters (representing the substrate transported into the vesicles) is quantified by liquid scintillation counting.

-

Data Analysis: ATP-dependent transport is calculated by subtracting the transport in the presence of AMP from that in the presence of ATP. Kinetic parameters (Km and Vmax) or inhibitory constants (IC50) are determined by fitting the data to appropriate models.

Cellular Uptake Assay for NTCP/OATP-mediated Transport

This assay measures the uptake of a compound into cells expressing specific uptake transporters.

Experimental Workflow

Methodology

-

Cell Culture: HEK293 or other suitable cells stably expressing the transporter of interest (e.g., human NTCP or OATP1B1) are cultured in multi-well plates.

-

Uptake Experiment: Cells are washed and pre-incubated in a transport buffer. For NTCP, parallel experiments are conducted in sodium-containing and sodium-free buffers to determine sodium-dependent uptake.

-

Transport Initiation: The uptake is initiated by adding the transport buffer containing radiolabeled TCA-3S at various concentrations.

-

Incubation: Cells are incubated for a short period at 37°C.

-

Uptake Termination: The uptake is stopped by rapidly aspirating the incubation medium and washing the cells with ice-cold buffer.

-

Cell Lysis and Quantification: The cells are lysed, and the radioactivity in the lysate is measured.

-

Data Analysis: The uptake rate is normalized to the protein concentration of the cell lysate. Kinetic parameters are determined from concentration-dependent uptake data.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to the application of a test compound.

Methodology

-

Cell Preparation: Primary hepatocytes or a suitable cell line are seeded in a multi-well plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence is measured using a fluorescence plate reader.

-

Compound Addition: TCA-3S is added to the wells at various concentrations.

-

Fluorescence Monitoring: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are monitored over time.

-

Data Analysis: The change in fluorescence is used to quantify the extent of calcium mobilization. Dose-response curves can be generated to determine the EC50.

ATPase Activity Assay

This assay measures the activity of ATPases, such as Na+/K+-ATPase, by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Methodology

-

Preparation of Subcellular Fractions: Liver tissue or cells are homogenized, and subcellular fractions (e.g., plasma membranes) rich in the ATPase of interest are isolated by differential centrifugation.

-

Reaction: The membrane fraction is incubated at 37°C in a reaction buffer containing ATP and the necessary ions (Na+, K+, Mg2+). To measure Na+/K+-ATPase activity specifically, parallel reactions are run in the presence and absence of a specific inhibitor like ouabain. TCA-3S is added at various concentrations to test its effect.

-

Stopping the Reaction: The reaction is stopped by adding a solution that precipitates proteins (e.g., trichloroacetic acid).

-

Phosphate Measurement: The amount of inorganic phosphate in the supernatant is determined colorimetrically.

-

Data Analysis: The ouabain-sensitive ATPase activity is calculated as the difference between the total and ouabain-insensitive activities. The inhibitory effect of TCA-3S is determined by comparing the activity in its presence to the control.

Conclusion

This compound represents an important metabolite in the context of bile acid homeostasis and cholestasis. Its mechanism of action is characterized by a distinct interaction profile with key bile acid transporters, leading to reduced enterohepatic circulation and enhanced elimination. Furthermore, its ability to modulate intracellular calcium signaling and ATPase activity suggests a role in cellular protective mechanisms against bile acid-induced toxicity. While direct quantitative data for TCA-3S remains an area for future investigation, the information compiled in this guide provides a robust framework for understanding its physiological significance and for designing further studies to explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitric oxide-mediated inhibition of taurocholate uptake involves S-nitrosylation of NTCP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Taurolithocholate and taurolithocholate 3-sulphate exert different effects on cytosolic free Ca2+ concentration in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separate transport systems for biliary secretion of sulfated and unsulfated bile acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Sulfo-taurocholic Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfo-taurocholic Acid Disodium (B8443419) Salt is a sulfated, conjugated primary bile acid. It is a metabolite of taurocholic acid, formed by the sulfation of the hydroxyl group at the C-3 position of the steroid nucleus.[1][2] This modification significantly increases the hydrophilicity of the bile acid, altering its physicochemical and biological properties. In physiological and pathophysiological contexts, the sulfation of bile acids is primarily a detoxification pathway, facilitating their elimination from the body, particularly during conditions of cholestasis where bile acid levels are elevated. Understanding the characteristics and biological activities of this specific sulfated bile acid is crucial for research into liver diseases, drug-induced cholestasis, and the broader role of bile acids in metabolic regulation.

Chemical Identity and Synonyms

A clear identification of 3-Sulfo-taurocholic Acid Disodium Salt is fundamental for accurate research and communication. Below is a table summarizing its key identifiers and synonyms.

| Identifier Type | Value |

| Chemical Name | Ethanesulfonic acid, 2-[[(3alpha,5beta,7alpha,12alpha)-7,12-dihydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]amino]-, disodium salt |

| CAS Number | 71781-33-4 |

| Synonyms | TCA3S disodium salt, Taurocholic Acid 3-sulfate disodium salt, 3-Sulfocholyl Taurine disodium salt |

| Molecular Formula | C₂₆H₄₃NNa₂O₁₀S₂ |

| Molecular Weight | 639.73 g/mol |

Physicochemical and Biological Properties

The addition of a sulfate (B86663) group dramatically alters the properties of taurocholic acid. The following table summarizes key physicochemical and biological information.

| Property | Value / Description |

| Physical State | White to off-white solid. |

| Solubility | Increased aqueous solubility compared to non-sulfated taurocholic acid. Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). |

| Biological Role | Primarily a detoxification metabolite of taurocholic acid. Its formation and excretion are enhanced during cholestatic liver injury.[2] Elevated plasma levels are observed in conditions of impaired bile flow. |

| Cellular Transport | As a conjugated and sulfated bile acid, its transport across cell membranes is mediated by specific transporters such as the Na+-taurocholate cotransporting polypeptide (NTCP) and Organic Anion-Transporting Polypeptides (OATPs) for uptake, and efflux pumps for elimination. |

Signaling Pathways

While the direct interaction of this compound with key bile acid receptors like Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5) is not as extensively studied as its non-sulfated counterparts, emerging evidence suggests that sulfated bile acids possess distinct signaling activities. For instance, the related compound, taurolithocholic acid-3-sulfate (TLCS), has been shown to induce apoptosis in hepatocytes through a c-Jun N-terminal kinase (JNK)-dependent mechanism that involves the trafficking of the CD95 (Fas) receptor to the plasma membrane.[3] Furthermore, TLCS can modulate intracellular calcium signaling, suggesting an alternative signaling pathway for sulfated bile acids.[4][5]

Bile acids, in general, are known to activate FXR and TGR5. FXR activation in the liver and intestine regulates the expression of genes involved in bile acid synthesis and transport. TGR5 activation has been linked to the regulation of energy expenditure and inflammatory responses.[6][7] The sulfation of taurocholic acid may modulate its ability to activate these receptors, potentially dampening the potent and sometimes cytotoxic effects of high concentrations of unconjugated and non-sulfated bile acids.

Caption: Putative signaling pathways for sulfated bile acids in hepatocytes.

Experimental Protocols

The accurate quantification of this compound in biological matrices is critical for its study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Sample Preparation from Plasma/Serum

-

Thaw Samples: Thaw frozen plasma or serum samples on ice.

-

Aliquoting: Pipette 50 µL of the sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of a sulfated bile acid).

-

Protein Precipitation: Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any remaining debris.

-

Transfer for Analysis: Transfer the clear supernatant to an LC-MS vial.

LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase typically consists of a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for maximum sensitivity and specificity.

Caption: General workflow for the analysis of this compound.

Quantitative Data

The concentration of this compound and other sulfated bile acids can vary significantly between normal physiological states and pathological conditions.

Table 6.1: Relative Abundance of Sulfated Bile Acids in Pathological Conditions

| Condition | Change in Sulfated Bile Acid Levels | Reference(s) |

| Cholestasis | Significantly increased levels of sulfated bile acids, including tauro-CDCA-3-sulfate, are observed in patients with ABCB4 mutations. | [8] |

| Bile Duct Ligation (Mouse Model) | Plasma levels of this compound are elevated 6 hours post-ligation and further increased at 24 hours. | [1] |

| NTCP Deficiency | Individuals with a loss-of-function variant in the SLC10A1 gene (encoding NTCP) show markedly increased levels of bile acid sulfates in serum. | [9] |

Table 6.2: Effects of a Related Sulfated Bile Acid (Taurolithocholic Acid-3-Sulfate) on Cellular Processes

| Parameter | Effect | Cell Type / Model | Reference(s) |

| Apoptosis | Induces apoptosis. | Cultured rat hepatocytes | [3] |

| JNK Activation | Causes sustained activation of c-Jun N-terminal kinase (JNK). | Cultured rat hepatocytes | [3] |

| Intracellular Ca²⁺ | Evokes repetitive oscillations in cytosolic free Ca²⁺ concentration. | Single isolated rat hepatocytes | [4] |

| Na⁺/K⁺ ATPase Activity | Increased activity in colorectal cancer samples. | Human colorectal cancer tissue | [5] |

| Mitochondrial Respiration | Reduced V3 respiration rate during α-ketoglutarate oxidation. | Isolated rat liver mitochondria | [5] |

Conclusion

This compound is a key metabolite in the detoxification of bile acids, particularly under conditions of cholestatic stress. Its increased hydrophilicity facilitates its elimination and reduces the cytotoxicity associated with elevated levels of more hydrophobic bile acids. While its direct role in activating major bile acid signaling pathways requires further investigation, related sulfated bile acids have been shown to induce distinct cellular responses, including apoptosis and modulation of intracellular calcium. The analytical methods, particularly LC-MS/MS, are well-established for the accurate quantification of this and other sulfated bile acids in biological matrices, providing essential tools for researchers in hepatology, gastroenterology, and drug development. Further research into the specific signaling properties of this compound will enhance our understanding of its role in liver pathophysiology and its potential as a biomarker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Taurolithocholic acid-3 sulfate induces CD95 trafficking and apoptosis in a c-Jun N-terminal kinase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taurolithocholate and taurolithocholate 3-sulphate exert different effects on cytosolic free Ca2+ concentration in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients’ colorectal cancer and normal colon tissues, and its hepatic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Xia & He Publishing [xiahepublishing.com]

- 9. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]

3-Sulfo-taurocholic Acid Disodium Salt and Cholestatic Liver Injury: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestatic liver injury, characterized by the impairment of bile flow and the accumulation of toxic bile acids, represents a significant challenge in hepatology. The metabolic profile of bile acids is profoundly altered during cholestasis, leading to the formation of various metabolites. Among these is 3-Sulfo-taurocholic Acid Disodium Salt (TCA-3S), a sulfated and taurine-conjugated metabolite of taurocholic acid. Emerging evidence indicates a significant elevation of TCA-3S levels in experimental models of cholestatic liver injury, suggesting its potential involvement in the pathophysiology of this condition. This technical guide provides a comprehensive overview of the current understanding of TCA-3S in the context of cholestatic liver injury, including its biochemical nature, the general roles of sulfation and taurine (B1682933) conjugation in bile acid detoxification, and its observed association with cholestasis. We will delve into the key signaling pathways governing bile acid homeostasis, particularly the farnesoid X receptor (FXR) pathway, and explore the potential, though not yet fully elucidated, interactions of TCA-3S within this network. This guide also presents detailed experimental protocols for inducing and evaluating cholestatic liver injury in animal models, along with methods for quantifying bile acids and assessing liver damage. While direct experimental evidence on the functional role of TCA-3S is still emerging, this document aims to provide a foundational resource for researchers investigating the role of sulfated bile acids in liver diseases and for professionals involved in the development of novel therapeutics for cholestatic conditions.

Introduction to this compound and Cholestatic Liver Injury

Cholestasis is a pathological condition defined by a reduction in bile flow from the liver. This impairment can be caused by a variety of factors, including genetic defects, drug-induced liver injury, autoimmune diseases, and obstruction of the bile ducts. The resulting accumulation of bile acids within hepatocytes leads to cellular damage, inflammation, and fibrosis, collectively known as cholestatic liver injury.

Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play crucial roles in lipid digestion and absorption, as well as in regulating their own synthesis and transport through a complex network of nuclear receptors and transporters. During cholestasis, the composition of the bile acid pool is significantly altered as the liver attempts to detoxify and eliminate the excess bile acids.

One of the key detoxification pathways is the sulfation of bile acids, a process that increases their water solubility and facilitates their excretion in urine and feces. This compound (TCA-3S) is a product of this detoxification pathway, being a metabolite of the primary conjugated bile acid, taurocholic acid. Recent studies have identified a significant increase in plasma levels of TCA-3S in animal models of cholestatic liver injury, such as the bile duct ligation (BDL) model in mice.[1][2] This observation positions TCA-3S as a potential biomarker and an intriguing, yet understudied, molecule in the pathophysiology of cholestasis.

This guide will synthesize the current knowledge surrounding TCA-3S and its relationship with cholestatic liver injury, providing a technical resource for the scientific community.

The Role of Sulfation and Taurine Conjugation in Bile Acid Homeostasis

The liver employs several mechanisms to mitigate the cytotoxicity of accumulating bile acids during cholestasis. Two primary detoxification pathways are conjugation and sulfation.

Taurine Conjugation: Primary bile acids, cholic acid and chenodeoxycholic acid, are conjugated with either glycine (B1666218) or taurine in the liver. This process increases their acidity and water solubility, rendering them less able to passively diffuse across cell membranes and more amenable to active transport. Taurine conjugation, in particular, has been shown to be protective against the cholestatic effects of certain bile acids.[3]

Sulfation: Sulfation is another critical detoxification step, catalyzed by sulfotransferase enzymes (SULTs). The addition of a sulfate (B86663) group further increases the hydrophilicity of bile acids, which enhances their renal and fecal elimination.[4][5][6] This process is considered a key protective mechanism against bile acid-induced liver injury, especially during cholestasis when other elimination pathways are impaired.[4][5][6] Sulfated bile acids are generally considered less toxic than their non-sulfated counterparts.[3][5]

This compound is a molecule that has undergone both taurine conjugation and sulfation. Theoretically, these modifications should render it a highly water-soluble and readily excretable compound with reduced toxicity. However, the precise functional role of its accumulation in cholestasis is yet to be determined. It could represent an adaptive, protective response of the liver to sequester and eliminate toxic bile acids, or, alternatively, its accumulation could have unforeseen pathological consequences.

Farnesoid X Receptor (FXR) Signaling in Cholestasis

The farnesoid X receptor (FXR) is a nuclear receptor that functions as a master regulator of bile acid homeostasis.[7][8] Activated by bile acids, FXR orchestrates a transcriptional program that aims to protect the liver from bile acid overload.

FXR Activation and its Protective Effects:

-

Suppression of Bile Acid Synthesis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[8] In the intestine, FXR activation induces the expression of fibroblast growth factor 15/19 (FGF15/19), which travels to the liver and also suppresses CYP7A1 expression.[7][9]

-

Promotion of Bile Acid Efflux: FXR stimulates the expression of key bile acid transporters involved in their efflux from hepatocytes. This includes the bile salt export pump (BSEP) on the canalicular membrane, which pumps bile acids into the bile, and the multidrug resistance-associated protein 2 (MRP2), which transports conjugated bile acids and other organic anions.[8]

-

Inhibition of Bile Acid Uptake: FXR activation leads to the downregulation of the Na+-taurocholate cotransporting polypeptide (NTCP), the primary transporter responsible for the uptake of bile acids from the portal blood into hepatocytes.

Given that some sulfated steroids have been shown to act as FXR antagonists, it is plausible that this compound could modulate FXR signaling. However, there is currently no direct experimental evidence to confirm this hypothesis. The interaction of TCA-3S with FXR remains a critical area for future investigation to understand its role in cholestatic liver injury.

Below is a diagram illustrating the central role of FXR in maintaining bile acid homeostasis.

Experimental Protocols

To investigate the role of this compound in cholestatic liver injury, a robust experimental model is essential. The bile duct ligation (BDL) model in mice is the most widely used and well-characterized model of obstructive cholestasis.

Bile Duct Ligation (BDL) in Mice

This surgical procedure creates a complete obstruction of the common bile duct, leading to the accumulation of bile in the liver and subsequent injury.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthesia machine with isoflurane (B1672236)

-

Warming pad

-

Surgical instruments (scissors, forceps, needle holders)

-

Surgical suture (e.g., 6-0 silk)

-

Stereomicroscope

-

Povidone-iodine and 70% ethanol (B145695) for disinfection

Procedure:

-

Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).

-

Place the mouse in a supine position on a warming pad to maintain body temperature.

-

Shave the abdominal area and disinfect the skin with povidone-iodine followed by 70% ethanol.

-

Make a midline laparotomy incision to expose the abdominal cavity.

-

Gently retract the liver to visualize the common bile duct.

-

Carefully dissect the common bile duct from the surrounding tissue, avoiding damage to the portal vein and hepatic artery.

-

Ligate the common bile duct in two locations with 6-0 silk suture.

-

A transection between the two ligatures can be performed to ensure complete obstruction.

-

Return the organs to their original position and close the abdominal wall and skin in two layers.

-

Provide post-operative analgesia as per institutional guidelines.

-

Sham-operated control animals should undergo the same procedure without the ligation of the bile duct.

The following diagram outlines the experimental workflow for a typical BDL study.

Assessment of Cholestatic Liver Injury

Serum Biochemistry:

-

Collect blood via cardiac puncture at the time of sacrifice.

-

Separate serum by centrifugation.

-

Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) using commercially available kits and a clinical chemistry analyzer.

Histopathology:

-

Harvest the liver and fix a portion in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin (B1166041) and section at 5 µm thickness.

-

Stain sections with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, and bile duct proliferation.

-

Stain sections with Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.

Quantification of Bile Acids

Sample Preparation:

-

For plasma/serum: Protein precipitation with acetonitrile.

-

For liver tissue: Homogenize the tissue and perform solid-phase extraction.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Use a validated LC-MS/MS method for the separation and quantification of individual bile acids, including 3-Sulfo-taurocholic Acid.

-

A C18 reversed-phase column is typically used for separation.

-

Mass spectrometry is performed in negative ion mode using multiple reaction monitoring (MRM) to detect specific parent-daughter ion transitions for each bile acid.

-

Use stable isotope-labeled internal standards for accurate quantification.

Quantitative Data Presentation

The study by Li et al. (2018) provides key quantitative data on the elevation of this compound following bile duct ligation in mice.

Table 1: Plasma Bile Acid Composition in Wild-Type (WT) and Sort1 Knockout (KO) Mice 24 Hours After Bile Duct Ligation (BDL) or Sham Operation.

| Bile Acid Species | Sham WT (pmol/µL) | BDL WT (pmol/µL) | BDL Sort1 KO (pmol/µL) |

| Tauro-β-muricholic acid (T-β-MCA) | 1.2 ± 0.3 | 150.3 ± 25.1 | 85.6 ± 15.2 |

| Taurocholic acid (TCA) | 0.8 ± 0.2 | 80.5 ± 12.7 | 45.3 ± 8.1 |

| 3-Sulfo-taurocholic Acid (TCA-3S) | Not Detected | 5.7 ± 1.1 | 3.1 ± 0.6 |

| Other Bile Acids | ... | ... | ... |

| Total Bile Acids | ~5 | ~450 | ~250 |

*Data are presented as mean ± SEM. *p < 0.05 compared to BDL WT. (Data are adapted and simplified for illustrative purposes from Li et al., Toxicological Sciences, 2018).[3]

Table 2: Serum Liver Injury Markers 24 Hours After BDL.

| Parameter | Sham WT | BDL WT | BDL Sort1 KO |

| ALT (U/L) | ~40 | ~1200 | ~600 |

| AST (U/L) | ~60 | ~1500 | ~750 |

| Total Bilirubin (mg/dL) | ~0.2 | ~8.0 | ~5.0* |

*Data are presented as mean ± SEM. *p < 0.05 compared to BDL WT. (Data are adapted and simplified for illustrative purposes from Li et al., Toxicological Sciences, 2018).[3]

These tables clearly demonstrate the significant increase in this compound in the plasma of mice with cholestatic liver injury. The study also showed that Sort1 knockout mice, which were protected from BDL-induced liver injury, had lower levels of TCA-3S compared to wild-type mice.

Signaling Pathways and Logical Relationships

The accumulation of bile acids during cholestasis triggers a complex cascade of signaling events that contribute to liver injury.

This diagram illustrates the central role of bile acid accumulation in driving hepatocyte injury, inflammation, and fibrosis. It also depicts the induction of detoxification pathways, leading to the formation of metabolites like this compound. The potential, yet unproven, modulatory effect of TCA-3S on the protective FXR signaling pathway is highlighted as a key area for future research.

Conclusion and Future Directions

The elevation of this compound in cholestatic liver injury is a consistent and significant finding. While its precise role remains to be fully elucidated, its biochemical properties as a sulfated and taurine-conjugated bile acid suggest a function in the detoxification and elimination of excess bile acids.

Future research should focus on several key areas:

-

Functional Studies: Direct administration of this compound to animal models of cholestasis is necessary to determine its effects on liver injury, inflammation, and fibrosis.

-

Mechanism of Action: Investigating the interaction of TCA-3S with FXR and other key regulators of bile acid homeostasis will be crucial to understanding its molecular mechanisms.

-

Transporter Interactions: Studies are needed to determine how TCA-3S is transported into and out of hepatocytes and whether it affects the function of key bile acid transporters.

-

Biomarker Potential: Further validation of TCA-3S as a sensitive and specific biomarker for cholestatic liver injury in different preclinical models and eventually in human patients is warranted.

A deeper understanding of the role of this compound and other sulfated bile acids in cholestasis will undoubtedly open new avenues for the diagnosis and treatment of cholestatic liver diseases. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in this important area of investigation.

References

- 1. Cholestasis and the interactions of sulfated glyco- and taurolithocholate with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Bile Acid sulfation: a pathway of bile acid elimination and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rivm.nl [rivm.nl]

- 8. The Farnesoid X Receptor: Good for BAD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide on the Biological Functions of Sulfated Bile Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biological functions of sulfated bile acids, from their synthesis and transport to their critical roles in detoxification, cellular signaling, and disease pathology. It is designed to serve as a technical resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding for research and development applications.

Introduction to Bile Acid Sulfation

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond this classical role, bile acids are now recognized as crucial signaling molecules that regulate their own synthesis, transport, and broad metabolic pathways through the activation of nuclear receptors and G protein-coupled receptors.

The liver maintains a delicate balance of bile acid concentrations to ensure physiological function while avoiding the cytotoxicity associated with high levels of hydrophobic bile acids. Sulfation is a key phase II metabolic reaction that serves as a primary detoxification pathway for bile acids. This process involves the addition of a sulfonate group (SO3-), which dramatically increases the water solubility of bile acids, reduces their intestinal absorption, and facilitates their elimination through urine and feces. Consequently, sulfation is a critical protective mechanism, particularly under conditions of cholestasis where bile acid accumulation can lead to severe liver injury.

Synthesis, Metabolism, and Transport

Enzymatic Sulfation of Bile Acids

The sulfation of bile acids is catalyzed by cytosolic sulfotransferase enzymes (SULTs). The primary enzyme responsible for this reaction in the liver and intestine is SULT2A1 , also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST). SULT2A1 transfers a sulfonate group from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl groups of bile acids.

SULT2A1 exhibits a broad substrate specificity but shows a clear preference for more hydrophobic and toxic bile acids. The affinity of SULT2A1 for sulfation is inversely proportional to the number of hydroxyl groups on the bile acid. For instance, the monohydroxylated and highly toxic lithocholic acid (LCA) has the highest affinity for sulfation, whereas the trihydroxylated cholic acid (CA) has the lowest. This substrate preference underscores the primary role of sulfation in detoxifying the most harmful bile acid species.

Regulation of Bile Acid Sulfation

The expression of the SULT2A1 enzyme is tightly regulated at the transcriptional level by a network of nuclear receptors that function as sensors for bile acids and other xenobiotics. This regulation ensures that the capacity for detoxification can be rapidly increased in response to bile acid overload.

-

Pregnane X Receptor (PXR): PXR is activated by a wide range of xenobiotics and endobiotics, including the toxic secondary bile acid LCA. Activated PXR directly induces the expression of SULT2A1 and PAPS synthetase 2 (PAPSS2), the enzyme that generates the PAPS cofactor. This creates a feed-forward loop where the presence of a toxic bile acid enhances its own detoxification and elimination.

-

Vitamin D Receptor (VDR): LCA is also a natural ligand for VDR. Activation of VDR by LCA stimulates the transcription of SULT2A1, providing another crucial pathway for shielding tissues from the cytotoxic effects of LCA.

-

Farnesoid X Receptor (FXR): While FXR is the primary nuclear receptor activated by most bile acids, its role in SULT2A1 regulation is more complex. Some studies suggest that FXR activation can induce SULT2A1 expression, contributing to bile acid detoxification.

-

Other Nuclear Receptors: The constitutive androstane (B1237026) receptor (CAR) and liver X receptor α (LXRα) have also been shown to regulate SULT2A1 expression, highlighting a multi-faceted control system for bile acid sulfation.

Caption: Bile Acid Sulfation and Detoxification Pathway in a Hepatocyte.

Transport of Sulfated Bile Acids

Once sulfated, bile acids are efficiently shuttled out of the hepatocyte and eliminated from the body by a series of ATP-binding cassette (ABC) transporters.

-

Sinusoidal Uptake: Unconjugated and conjugated bile acids are taken up from the blood into hepatocytes by transporters on the sinusoidal membrane, such as the organic anion-transporting polypeptides (OATPs).

-

Canalicular Efflux: The primary route for elimination of bile acids is secretion into the bile canaliculus. While the Bile Salt Export Pump (BSEP/ABCB11) transports most non-sulfated bile acids, sulfated bile acids are primarily exported by the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) and potentially ABCG2.

-

Basolateral Efflux: Under normal conditions, basolateral efflux is minimal. However, during cholestasis, the expression of transporters like MRP3 (ABCC3) and MRP4 (ABCC4) on the sinusoidal membrane is upregulated. These transporters facilitate the efflux of sulfated (and other conjugated) bile acids back into the systemic circulation, from where they can be filtered by the kidneys and excreted in the urine. This basolateral "overflow" pathway is a critical protective mechanism against hepatic bile acid overload.

Quantitative Data on Sulfated Bile Acids

Table 1: Concentrations of Sulfated Bile Acids in Biological Fluids

| Condition | Fluid | Total Bile Acids (μmol/L) | % Sulfated (of Total) | Key Observations |

| Healthy Controls | Serum | ~0.9 - 19.55 | 9% - 17% | Low levels of total and sulfated bile acids. |

| Urine | Not detected | - | No significant bile acid excretion in urine. | |

| Bile | High | < 0.5% | Sulfation is a very minor component of biliary bile acids. | |

| Cholestasis | Serum | 167.34 ± 11.18 | 15% | Total bile acids are dramatically elevated; the percentage of sulfated bile acids remains similar to controls. |

| Urine | 32.62 ± 18.35 (μmol/day) | > 60% | Urine becomes a major route of excretion, with sulfated species predominating. | |

| Acute Hepatitis | Serum | Elevated | Markedly Increased | A remarkable increase in sulfated bile acids is observed. |

| Urine | 68.24 ± 51.80 (μmol/day) | 83.4 ± 16.7% | High urinary excretion, dominated by sulfated forms. | |

| Cirrhosis | Serum | Elevated | Slightly Increased | A slight elevation in sulfated bile acids is noted. |

| Urine | 5.27 ± 4.28 (μmol/day) | 44.6 ± 30.4% | Moderate urinary excretion with a significant sulfated fraction. |

Table 2: Kinetic Parameters of SULT2A1 for Bile Acid Sulfation

| Bile Acid Substrate (Type) | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |

| Lithocholic acid (LCA) (Monohydroxy) | 2.9 | 102.7 | 35.4 |

| Deoxycholic acid (DCA) (Dihydroxy) | 16.2 | 114.5 | 7.1 |

| Chenodeoxycholic acid (CDCA) (Dihydroxy) | 71.3 | 84.4 | 1.2 |

| Ursodeoxycholic acid (UDCA) (Dihydroxy) | 12.3 | 132.8 | 10.8 |

| Cholic acid (CA) (Trihydroxy) | 170.2 | 87.2 | 0.5 |

| Glycolithocholic acid (GLCA) | 3.3 | 97.5 | 29.5 |

| Taurolithocholic acid (TLCA) | 2.5 | 92.8 | 37.1 |

| For Reference:DHEA | 3.8 | 130.8 | 34.4 |

| (Data adapted from kinetic analysis using HEK293 cells stably expressing human SULT2A1.) |

Biological Functions and Signaling Pathways

Detoxification

The primary and most well-established function of bile acid sulfation is detoxification. This is achieved through several mechanisms:

-

Increased Hydrophilicity: The addition of a negatively charged sulfate group makes the bile acid molecule more water-soluble.

-

Enhanced Elimination: Sulfated bile acids are poorly reabsorbed from the intestine and are readily excreted in urine and feces.

-

Reduced Detergent Activity: Sulfation abolishes the membrane-damaging detergent effects of hydrophobic bile acids.

-

Abolished Receptor Activation: Sulfation significantly reduces the ability of bile acids to activate key nuclear receptors like FXR, thereby preventing the downstream effects of these potent signaling molecules.

Modulation of Signaling Pathways

While sulfation is often viewed as an inactivation step, the interplay between sulfation and nuclear receptor signaling is a key aspect of cellular defense.

Caption: Transcriptional Regulation of the SULT2A1 Gene by Nuclear Receptors.

-

PXR Signaling: The secondary bile acid LCA is a potent activator of PXR. PXR activation leads to the coordinated upregulation of phase I (e.g., CYP3A4), phase II (SULT2A1), and phase III (transporters) detoxification genes. This response system efficiently metabolizes and eliminates toxic bile acids.

-

VDR Signaling: LCA also serves as a ligand for VDR. Similar to PXR, VDR activation induces CYP3A enzymes and SULT2A1, contributing to a feed-forward detoxification pathway that protects the intestine and liver from LCA toxicity.

-

FXR Signaling: Most primary and secondary bile acids are strong FXR agonists. Sulfation of these bile acids effectively terminates their ability to activate FXR. This is important because chronic FXR activation can have detrimental effects. FXR also appears to induce SULT2A1, suggesting it contributes to clearing its own ligands.

Role in Disease and Clinical Significance

The measurement and understanding of sulfated bile acids have significant clinical implications, particularly as biomarkers for hepatobiliary diseases.

-

Cholestasis: During cholestasis, the normal secretion of bile is impaired, leading to the accumulation of toxic bile acids in the liver. Sulfation becomes a critical escape mechanism. The measurement of urinary sulfated bile acids (USBA) is a simple, noninvasive, and sensitive test for detecting cholestasis, especially in infants. In cholestatic patients, the proportion of sulfated bile acids in urine increases dramatically to over 60%, making USBA a valuable diagnostic marker.

-

Inflammatory Conditions: The role of sulfated bile acids in intestinal inflammation is complex. Some studies suggest that sulfation of secondary bile acids may abolish their anti-inflammatory properties. Conversely, other research indicates that intestinal sulfation is essential for maintaining the gut barrier and protecting against colitis.

-

COVID-19: Recent metabolomic studies have identified elevated serum levels of certain sulfated bile acids, such as glycolithocholate-3-sulfate (GLCA-3S), as a potential biomarker for disease severity and mortality in patients with COVID-19.

Key Experimental Protocols

Protocol 1: Enzymatic Assay for Urinary Sulfated Bile Acids (USBA)

This protocol outlines a general method for the direct enzymatic measurement of 3α-sulfated bile acids in urine, a common clinical diagnostic test.

-

Principle: The assay utilizes a specific enzyme, bile acid-3α-sulfate sulfohydrolase, to cleave the sulfate group from 3α-sulfated bile acids. The resulting 3α-hydroxy bile acid is then measured using the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). The oxidation of the bile acid by 3α-HSD is coupled to the reduction of NAD+ to NADH, which can be quantified spectrophotometrically or fluorometrically.

-

Sample Collection and Preparation:

-

Collect a random urine sample.

-

Centrifuge the sample to remove any particulate matter.

-

The supernatant can typically be used directly without further extraction.

-

-

Reagents:

-

Reaction Buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-9.0).

-

Bile acid-3α-sulfate sulfohydrolase.

-

3α-Hydroxysteroid Dehydrogenase (3α-HSD).

-

Nicotinamide Adenine Dinucleotide (NAD+).

-

Hydrazine hydrate (B1144303) (as a trapping agent for the ketone product to drive the reaction to completion).

-

Calibrators (e.g., glycolithocholic acid 3-sulfate standard).

-

-

Procedure:

-

Pipette urine samples, calibrators, and controls into a 96-well plate or cuvettes.

-

Add the reaction mixture containing buffer, NAD+, hydrazine, and sulfohydrolase. Incubate to allow for the desulfation of the bile acids.

-

Initiate the second reaction by adding 3α-HSD.

-

Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-20 minutes).

-

Measure the increase in absorbance (at 340 nm) or fluorescence resulting from the formation of NADH.

-

-

Calculation:

-

Construct a standard curve using the results from the calibrators.

-

Determine the concentration of USBA in the patient samples by interpolating their absorbance/fluorescence values from the standard curve. Results are typically reported in μmol/L.

-

Caption: Experimental Workflow for Enzymatic Measurement of USBA.

Protocol 2: In Vitro Bile Acid Sulfation Kinetics Assay

This protocol describes a method to determine the kinetic parameters (Km and Vmax) of SULT2A1 for various bile acids using a stable cell line or recombinant enzyme.

-

Principle: A biological system expressing SULT2A1 (e.g., HEK293 cells transfected with the SULT2A1 gene, or purified recombinant SULT2A1 protein) is incubated with a specific bile acid substrate and the sulfate donor, PAPS. The rate of formation of the sulfated bile acid product is measured over time and across a range of substrate concentrations.

-

Materials:

-

SULT2A1 source: Cytosol from SULT2A1-expressing cells or purified recombinant SULT2A1.

-

Reaction Buffer (e.g., phosphate buffer, pH 7.0, containing MgCl₂).

-

Bile Acid Substrates (e.g., LCA, CDCA, CA, etc.) dissolved in a suitable solvent (e.g., DMSO).

-

[³⁵S]-PAPS (radiolabeled sulfate donor for sensitive detection).

-

Scintillation fluid and vials for radioactivity counting.

-

-

Procedure:

-

Prepare a series of dilutions for the bile acid substrate, typically spanning concentrations from 0.1x to 10x the expected Km.

-

In microcentrifuge tubes, combine the SULT2A1 source, reaction buffer, and the bile acid substrate at various concentrations. Pre-incubate at 37°C for 2-3 minutes.

-

Initiate the reaction by adding a fixed, non-limiting concentration of [³⁵S]-PAPS.

-

Incubate at 37°C for a predetermined time within the linear range of product formation (e.g., 10-30 minutes).

-

Stop the reaction by adding an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Separate the unreacted [³⁵S]-PAPS from the newly formed radiolabeled sulfated bile acid. This can be achieved by methods such as barium hydroxide/zinc sulfate precipitation or thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled sulfated bile acid product using liquid scintillation counting.

-

-

Data Analysis:

-

Convert the counts per minute (CPM) into the rate of reaction (e.g., pmol/min/mg protein).

-

Plot the reaction velocity (V) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the apparent Km and Vmax values. A Lineweaver-Burk plot (1/V vs. 1/[S]) can also be used for visualization.

-

Conclusion

Sulfation is a high-capacity, low-affinity pathway that plays an indispensable role in bile acid homeostasis and detoxification. By converting toxic, hydrophobic bile acids into water-soluble, excretable forms, sulfation protects the liver and other tissues from injury, particularly in cholestatic states. The intricate regulation of the key enzyme SULT2A1 by nuclear receptors PXR and VDR highlights a sophisticated sensory system that responds to bile acid overload. Sulfated bile acids are not merely inert end-products; they are significant clinical biomarkers for diagnosing and monitoring hepatobiliary diseases. Further research into the modulation of sulfation pathways may unveil new therapeutic strategies for managing cholestatic liver diseases and other metabolic disorders.

3-Sulfo-taurocholic Acid Disodium Salt: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Sulfo-taurocholic Acid Disodium Salt (TCA-3S), a sulfated metabolite of the primary conjugated bile acid, taurocholic acid (TCA). This document collates available data on its physicochemical properties, its role as a natural detergent, and its relevance in experimental models of cholestatic liver injury. Detailed experimental protocols and visualizations of key biological pathways are provided to support researchers in their study design and execution.

Physicochemical Properties

This compound is a derivative of taurocholic acid, characterized by the addition of a sulfate (B86663) group at the 3-position of the steroid nucleus.[1][2][3] This modification increases its hydrophilicity compared to the parent compound.[4][5]

| Property | Value | Reference |

| Synonyms | 3-Sulfocholyl Taurine; TCA3S | [1][6] |

| Molecular Formula | C26H43NO10S2 • 2Na | [6] |

| Formula Weight | 639.7 g/mol | [6] |

| CAS Number | 71781-33-4 | [6] |

| Solubility | DMF: 1 mg/ml, DMSO: 0.3 mg/ml, PBS (pH 7.2): 1 mg/ml | [6] |

| Storage | -20°C | [6] |

Role as a Natural Detergent Bile Salt

Bile acids are physiological detergents essential for the solubilization and absorption of dietary lipids and fat-soluble vitamins.[7][8] Their amphipathic nature allows them to form micelles, which are crucial for these processes. The detergent properties of bile salts are characterized by their critical micelle concentration (CMC), the concentration at which micelle formation begins.[9]

| Bile Salt | Critical Micelle Concentration (CMC) | Aggregation Number | Micellar Weight | pKa | Reference |

| Taurocholic Acid, Sodium Salt | 3 - 11 mM | 4 | 2100 | 1.9 |

The detergent properties of bile salts, including their sulfated derivatives, are leveraged in various research applications, such as the solubilization of lipids and membrane-bound proteins.

Biological Significance and Signaling Pathways

This compound is a metabolite of taurocholic acid, and its plasma levels are significantly elevated in animal models of cholestatic liver injury, such as after bile duct ligation (BDL).[1][6] This suggests a potential role for this sulfated bile acid in the pathophysiology of cholestasis.

While specific signaling pathways for this compound have not been explicitly detailed in the available literature, its parent compound, taurocholic acid, is known to activate several signaling cascades, primarily through the G-protein coupled receptor S1PR2.

Taurocholic Acid-Mediated S1PR2 Signaling

Taurocholic acid (TCA) has been shown to promote the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis, through the S1PR2/p38 MAPK/YAP signaling pathway.[2][12] TCA also influences bile canaliculi dynamics through the S1PR2/RhoA/ROCK1/MLC2 pathway in hepatocytes.[13][14]

Below are diagrams illustrating these pathways.

Experimental Protocols

Bile Duct Ligation (BDL) in Mice

This surgical procedure is a common experimental model to induce cholestatic liver injury and study the resulting changes in bile acid metabolism, including the elevation of this compound.[15]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture (e.g., 6-0 silk)

-

Heating pad

-

Stereomicroscope

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Make a midline laparotomy incision to expose the abdominal cavity.

-

Gently retract the liver to locate the common bile duct.

-

Carefully dissect the common bile duct from the surrounding tissue.

-

Ligate the common bile duct in two places with 6-0 silk suture.

-

The duct can be transected between the two ligatures.

-

Close the abdominal wall and skin with sutures.

-

Allow the animal to recover on a heating pad.

-

Monitor the animal for post-operative complications.

Workflow Diagram:

Quantification of Bile Acids in Liver Tissue by UPLC-MS/MS

This protocol details a method for the extraction and quantification of bile acids, including this compound, from liver tissue.[16]

Materials:

-

Frozen liver tissue (~50 mg)

-

Homogenization tubes with silica (B1680970) beads

-

Extraction solvent (e.g., Isopropanol)

-

Internal standard (e.g., Taurocholic Acid-d4)

-

Tissue homogenizer

-

Centrifuge

-

Vacuum centrifuge

-

Acetonitrile:Water (50:50 v/v)

-

UPLC-MS/MS system

Procedure:

-

Weigh approximately 50 mg of frozen liver tissue and place it in a homogenization tube.

-

Add 1.5 mL of cold extraction solvent.

-

Spike the sample with a known concentration of the internal standard.

-

Homogenize the tissue.

-

Centrifuge the homogenate to pellet debris.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness using a vacuum centrifuge.

-

Reconstitute the dried extract in Acetonitrile:Water (50:50 v/v).

-

Centrifuge to remove any remaining particulates.

-

Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.

Conclusion

This compound is an important metabolite of taurocholic acid that is elevated in cholestatic conditions. While its specific detergent properties and signaling pathways are not as extensively characterized as its parent compound, its presence and regulation in disease models make it a molecule of interest for researchers in hepatology, gastroenterology, and drug development. The protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and conducting further investigations into the biological roles of this sulfated bile acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. Effect of bile duct ligation on bile acid composition in mouse serum and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EFFECT OF BILE DUCT LIGATION ON BILE ACID COMPOSITION IN MOUSE SERUM AND LIVER - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Taurocholic Acid | C26H45NO7S | CID 6675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. avantiresearch.com [avantiresearch.com]

- 12. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of S1PR2 on macrophages and the hepatocyte S1PR2/RhoA/ROCK1/MLC2 pathway in vanishing bile duct syndrome | PLOS One [journals.plos.org]

- 14. Activation of S1PR2 on macrophages and the hepatocyte S1PR2/RhoA/ROCK1/MLC2 pathway in vanishing bile duct syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Crucial Role of Sulfation in Bile Acid Detoxification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bile acids, essential for lipid digestion and absorption, can become cytotoxic at elevated concentrations, a condition often observed in cholestatic liver diseases. The human body employs several detoxification mechanisms to mitigate this toxicity, with sulfation emerging as a critical pathway. This technical guide provides a comprehensive overview of the role of sulfation in bile acid detoxification, focusing on the core enzymatic processes, transport mechanisms, and regulatory networks. Through a detailed examination of quantitative data, experimental protocols, and signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this vital metabolic process and its implications for hepatic health and disease.

Introduction: The Double-Edged Sword of Bile Acids